molecular formula C21H18ClN5O4 B2506229 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 899953-95-8

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2506229
CAS No.: 899953-95-8
M. Wt: 439.86
InChI Key: OSEFOZXVTFKBEO-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro group, a morpholinopyridazinyl moiety, and a nitrobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-morpholinopyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Nitration of Benzamide: The next step involves the nitration of a suitable benzamide precursor. This is usually done using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzamide ring.

    Coupling Reaction: The final step is the coupling of the pyridazinyl intermediate with the nitrated benzamide. This is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The morpholine ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Reduction: Conversion of the nitro group to an amino group, yielding an amine derivative.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the morpholine ring.

Scientific Research Applications

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-(6-piperidinopyridazin-3-yl)phenyl)-5-nitrobenzamide: Similar structure but with a piperidine ring instead of morpholine.

    2-chloro-N-(4-(6-pyrrolidinopyridazin-3-yl)phenyl)-5-nitrobenzamide: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. This structural feature may provide advantages in specific applications, such as enhanced binding affinity to certain biological targets.

Properties

IUPAC Name

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c22-18-6-5-16(27(29)30)13-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFOZXVTFKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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